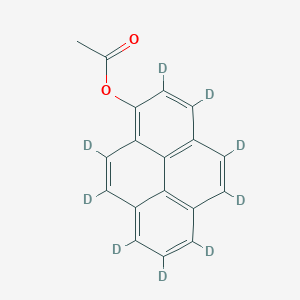
1-Pyrenol-d9 Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrenol-d9 Acetate is a deuterated derivative of 1-Pyrenol, a compound known for its applications in various fields of scientific research. The molecular formula of this compound is C18H3D9O2, and it has a molecular weight of 269.34 . This compound is particularly useful in proteomics research due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental setups .
准备方法
The synthesis of 1-Pyrenol-d9 Acetate involves the acetylation of 1-Pyrenol-d9. The general synthetic route includes the reaction of 1-Pyrenol-d9 with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
化学反应分析
1-Pyrenol-d9 Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: Reduction reactions can convert it back to 1-Pyrenol-d9.
Substitution: Electrophilic aromatic substitution reactions can occur at the 1, 3, 6, and 8 positions of the pyrene nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Pyrenol-d9 Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which provides clear and distinct signals.
Biology: In proteomics, it is used to study protein interactions and modifications.
Medicine: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of various biological processes.
作用机制
The mechanism of action of 1-Pyrenol-d9 Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and other biomolecules, allowing researchers to track and analyze their behavior and interactions. The deuterium labeling provides a unique signature that can be detected using various analytical techniques, making it a valuable tool in studying complex biological processes .
相似化合物的比较
1-Pyrenol-d9 Acetate can be compared with other deuterated pyrene derivatives, such as:
1-Pyrenol-d10: Similar in structure but with an additional deuterium atom.
1-Pyrenol-d8: Lacks one deuterium atom compared to this compound.
1-Pyrenol: The non-deuterated form, which is less useful in NMR studies due to overlapping signals.
The uniqueness of this compound lies in its specific deuterium labeling, which provides a balance between stability and detectability in various analytical applications .
属性
分子式 |
C18H12O2 |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl) acetate |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3/i2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI 键 |
XMAPHCGFUPXIEN-JGBJNMEESA-N |
手性 SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])OC(=O)C)[2H])[2H])[2H] |
规范 SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


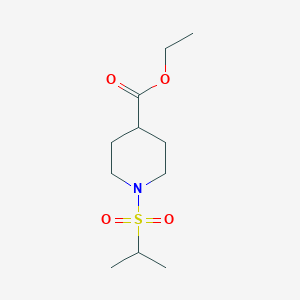
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
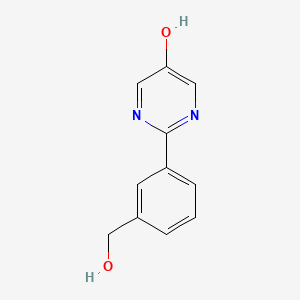
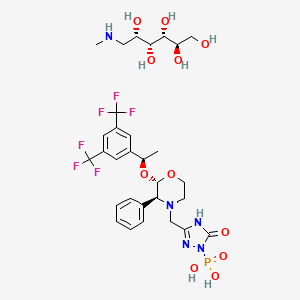
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

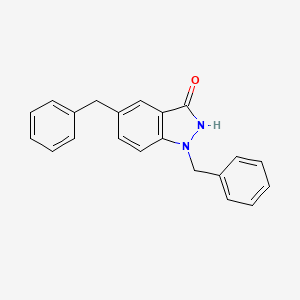
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

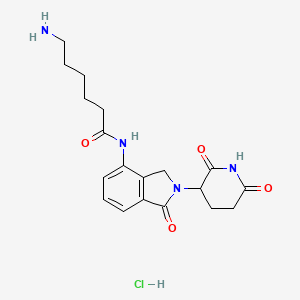
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
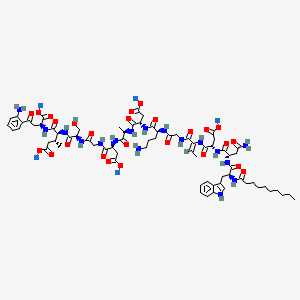
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
